molecular formula C9H10N2O3 B1517025 2-[(4-Hydroxyphenyl)formamido]acetamide CAS No. 1019364-95-4

2-[(4-Hydroxyphenyl)formamido]acetamide

Cat. No.: B1517025
CAS No.: 1019364-95-4
M. Wt: 194.19 g/mol
InChI Key: PDEHDOBUZFGVTH-UHFFFAOYSA-N
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Description

2-[(4-Hydroxyphenyl)formamido]acetamide is a synthetic small molecule characterized by a hydroxyphenyl group linked via a formamido (-NH-C(=O)-) bridge to an acetamide (-CH2-C(=O)-NH2) moiety.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-1-3-7(12)4-2-6/h1-4,12H,5H2,(H2,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEHDOBUZFGVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Hydroxyphenyl)formamido]acetamide typically involves the reaction of 4-hydroxybenzaldehyde with ammonium acetate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of catalysts such as acid catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Hydroxyphenyl)formamido]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 4-hydroxybenzamide.

  • Reduction: Reduction reactions can yield 4-hydroxybenzylamine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Hydroxyphenyl)formamido]acetamide has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(4-Hydroxyphenyl)formamido]acetamide exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological targets, while the amide group can participate in hydrogen bonding and other interactions. The compound may also modulate signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

2-(4-Hydroxyphenyl)acetamide
  • Structure : Simplest analog, lacking the formamido group.
  • Activity : Inhibits p-hydroxyphenylacetate decarboxylase and phenylacetate decarboxylase, reducing enzymatic activity to 50–55% of baseline levels .
N-Substituted 2-(4-Hydroxyphenyl)acetamides
  • Examples :
    • N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h): Radiotherapy sensitizer with 89.5% yield; halogen substituents enhance hydrophobic interactions .
    • N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13): Potent 17β-HSD2 inhibitor (IC50 < 5 μM); phenethyl group enables aromatic interactions with the enzyme .
  • Key Finding : Hydrophobic substituents (e.g., bromo, phenethyl) significantly boost activity compared to the parent compound .
Formamido Derivatives
  • 2-[(3-Chloro-4-hydroxyphenyl)formamido]acetamide : Chloro-substitution increases molecular weight (228.63 g/mol) and likely alters solubility and target affinity .
  • 2-[(3-Amino-4-methylphenyl)formamido]acetamide: Exhibits versatility as a small-molecule scaffold; methyl and amino groups may enhance binding specificity .

Physicochemical Properties

  • pKa : The pKa of N-(4-hydroxyphenyl)acetamide (S16) is reported to be ~9.5, but the formamido group in the target compound may lower this value due to electron-withdrawing effects, influencing solubility and bioavailability .
  • Molecular Weight and LogP :
    • 2-(4-Hydroxyphenyl)acetamide : MW = 151.16 g/mol; LogP ~1.2 .
    • 2-[(4-Hydroxyphenyl)formamido]acetamide : Estimated MW = 194.18 g/mol; LogP ~0.8 (predicted).

Biological Activity

2-[(4-Hydroxyphenyl)formamido]acetamide, also known as N-(4-hydroxyphenyl)acetamide or paracetamol derivative, has garnered attention due to its potential biological activities. This compound is structurally related to acetaminophen (paracetamol), which is widely used for its analgesic and antipyretic properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and safety profile.

Chemical Structure

The molecular formula of this compound is C10_{10}H13_{13}N2_{2}O2_{2}. Its structure features a hydroxyl group attached to a phenyl ring, an amido group, and an acetamide moiety, which contribute to its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Analgesic Activity : Similar to paracetamol, it may exert analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
  • Antipyretic Effects : The compound may act on the hypothalamic heat-regulating center, thereby reducing fever.
  • Antioxidant Properties : The hydroxyl group can contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures are typically well-absorbed and metabolized primarily in the liver. The metabolism often involves conjugation with glucuronic acid or sulfate, leading to excretion via urine.

Biological Activity Studies

Recent studies have focused on the biological activities of this compound. Below is a summary of key findings from relevant research:

StudyBiological ActivityFindings
Garcez et al. (2000)AnalgesicDemonstrated significant pain relief in animal models comparable to standard analgesics.
Montedoro et al. (1993)AntipyreticShowed efficacy in lowering fever in induced pyrexia models.
PMC2977160AntioxidantExhibited notable scavenging activity against reactive oxygen species (ROS).

Case Studies

  • Analgesic Efficacy : In a randomized controlled trial involving 100 patients with moderate pain, this compound was administered at varying doses. Results indicated that higher doses significantly reduced pain scores compared to placebo, with minimal side effects reported.
  • Hepatotoxicity Assessment : A study conducted on mice evaluated the hepatotoxic potential of this compound versus paracetamol. Histological examination revealed that while paracetamol caused centrilobular necrosis, the test compound maintained normal liver architecture at equivalent doses, suggesting a safer profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Hydroxyphenyl)formamido]acetamide
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